molecular formula C14H16N2O2S B5680981 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide

4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B5680981
M. Wt: 276.36 g/mol
InChI Key: AYDBMIQGMKLMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as EIPBS, is a sulfonamide-based compound that has been studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biological processes and has been the subject of several studies to explore its properties and potential uses.

Mechanism of Action

4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase, which play a critical role in various physiological processes. By blocking the activity of these enzymes, this compound can help researchers better understand the mechanisms underlying these processes and potentially develop new treatments for diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific process being studied. For example, this compound has been shown to inhibit the growth of certain cancer cells by blocking the activity of carbonic anhydrase. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easier for researchers to obtain pure samples of the compound for their experiments. However, one limitation of using this compound is that its effects can be highly dependent on the specific enzyme or process being studied, which can make it difficult to generalize findings across different systems.

Future Directions

There are several potential future directions for research on 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is exploring its potential as a diagnostic tool for detecting diseases such as cancer. Additionally, further research could help elucidate the mechanisms underlying its anti-inflammatory effects and potentially lead to the development of new treatments for inflammatory diseases. Finally, researchers could continue to study the effects of this compound on various enzymes and biological processes to better understand its potential uses in scientific research.

Synthesis Methods

The synthesis of 4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 5-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography to obtain a pure sample of this compound.

Scientific Research Applications

4-ethyl-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been used in various scientific research applications such as studying the role of sulfonamides in enzyme inhibition, as well as investigating the effects of sulfonamide-based compounds on cellular processes. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

4-ethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-12-5-7-13(8-6-12)19(17,18)16-14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDBMIQGMKLMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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